Divaricatic acid
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Overview
Description
Divaricatic acid is a carbonyl compound.
Scientific Research Applications
Antimicrobial Activity
Divaricatic acid, isolated from the lichen Evernia mesomorpha, demonstrates effective antimicrobial properties. It exhibits significant activity against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus epidermidis, and Enterococcus faecium. Notably, it shows higher efficacy than vancomycin against certain strains and is active against Methicillin-Resistant Staphylococcus aureus (MRSA) and Candida albicans (Oh et al., 2018).
Antiparasitic and Environmental Safety
This compound has shown promising results in combating Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. It exhibits high toxicity against both adult snails and embryos of Biomphalaria glabrata, an intermediate host of the parasite. Additionally, it is non-toxic to Artemia salina, indicating a favorable environmental safety profile (Silva et al., 2018a); (Silva et al., 2018b).
Schistosomicidal Effect
This compound displays a schistosomicidal effect on adult worms of Schistosoma mansoni. It induces significant changes in motility and causes death and ultrastructural damage to the worms, while being non-toxic to human peripheral blood mononuclear cells (Silva et al., 2021).
Insecticidal Activity
The ether extract from the lichen Ramalina complanata, containing this compound, shows insecticidal activity against Sitophilus zeamais, a type of maize weevil. It induces mortality and deters feeding, highlighting its potential as a natural insecticide (da Silva et al., 2021).
Cytotoxicity Against Melanoma Cells
This compound is one of several phenolic compounds from lichens showing cytotoxic activity against melanoma cells. It demonstrates significant growth inhibitory concentration values, indicating potential use in cancer research (Brandão et al., 2013).
UV Radiation Response in Lichens
This compound plays a role in the response of arctic-alpine lichens to ultraviolet radiation. It has been observed in lichens like Ophioparma ventosa, suggesting its significance in UV-screening properties (Bjerke et al., 2002).
Chemotaxonomy in Lichen Species
This compound is significant in the taxonomic study of lichen species like Lepraria in North America. Its presence aids in differentiating species and understanding their chemistry and ecology (Lendemer, 2011).
Properties
CAS No. |
491-62-3 |
---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-propylbenzoic acid |
InChI |
InChI=1S/C21H24O7/c1-4-6-12-9-15(11-16(22)18(12)20(24)25)28-21(26)19-13(7-5-2)8-14(27-3)10-17(19)23/h8-11,22-23H,4-7H2,1-3H3,(H,24,25) |
InChI Key |
FSRDIJIAQPSMMR-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
491-62-3 | |
Synonyms |
2-hydroxy-4-((2-hydroxy-4-methoxy-6-propylbenzoyl)oxy)-6-propylbenzoic acid divaricatic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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